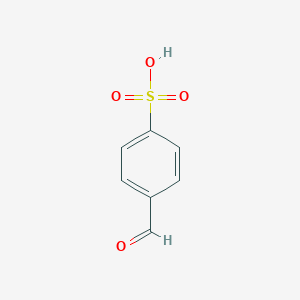

4-Formylbenzenesulfonic acid

Description

Properties

IUPAC Name |

4-formylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOGXMGZVFIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968399 | |

| Record name | 4-Formylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5363-54-2 | |

| Record name | 4-Formylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5363-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-formylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I21R96066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Sulfonation Using Fuming Sulfuric Acid

The direct sulfonation of benzaldehyde derivatives represents a foundational approach. Benzaldehyde undergoes electrophilic aromatic substitution with fuming sulfuric acid (H₂SO₄·SO₃), where the formyl group acts as a meta-directing substituent. However, the electron-withdrawing nature of the -CHO group deactivates the ring, necessitating vigorous conditions:

-

Reagents : Fuming sulfuric acid (20–30% SO₃), 40–60°C, 6–8 hours.

-

Yield : 60–75%, depending on SO₃ concentration and reaction time.

Mechanistic Considerations :

The sulfonic acid group preferentially occupies the para position relative to the formyl group due to steric and electronic factors. Kinetic control favors para-sulfonation, while thermodynamic control may lead to isomerization under prolonged heating.

Challenges :

-

Over-sulfonation: Excess SO₃ or elevated temperatures (>70°C) risk di-sulfonation.

-

Side reactions: Oxidation of the formyl group to carboxylic acid under acidic conditions.

Oxidation of p-Toluenesulfonic Acid

Chromium-Based Oxidation

p-Toluenesulfonic acid (p-TSA) serves as a precursor, with its methyl group oxidized to a formyl group. Chromium trioxide (CrO₃) in glacial acetic acid is a traditional oxidant:

-

Reagents : CrO₃ (1:10 molar ratio to p-TSA), acetic acid, 0–5°C, 12–24 hours.

-

Yield : 45–55%, limited by competing over-oxidation to carboxylic acid.

Reaction Optimization :

Manganese Dioxide in Oleum

Alternative oxidation with manganese dioxide (MnO₂) in 25% oleum avoids chromium toxicity:

Comparative Data :

| Method | Oxidant | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chromium-based | CrO₃ | 0–5 | 45–55 | 90–95 |

| Manganese-based | MnO₂ | 80–90 | 50–60 | 85–90 |

Industrial-Scale Production Strategies

Continuous-Flow Sulfonation-Oxidation

Modern facilities integrate sulfonation and oxidation in continuous reactors to enhance efficiency:

Solvent-Free Sulfonation

Eliminating solvents reduces waste and cost:

Mechanistic and Kinetic Insights

Sulfonation Kinetics

The rate of sulfonation follows second-order kinetics, dependent on SO₃ concentration and temperature:

Activation energy () ranges from 60–75 kJ/mol, indicating a moderate energy barrier.

Oxidation Pathways

The oxidation of p-TSA proceeds via a radical mechanism:

-

Hydrogen abstraction from the methyl group by CrO₃, forming a benzyl radical.

Emerging Methodologies

Biocatalytic Oxidation

Recent advances employ fungal peroxidases to oxidize p-TSA under mild conditions:

Chemical Reactions Analysis

Types of Reactions: 4-Formylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.

Major Products Formed:

Oxidation: 4-Carboxybenzenesulfonic acid.

Reduction: 4-Hydroxymethylbenzenesulfonic acid.

Substitution: Various sulfonated derivatives depending on the substituents introduced

Scientific Research Applications

Synthesis and Derivatives

4-Formylbenzenesulfonic acid serves as a precursor for various chemical syntheses. Notably, it is utilized in the preparation of 3-Phenyl-L-serine derivatives , which are important in medicinal chemistry for their biological activities .

Applications in Research

-

Organic Synthesis :

- It is employed as a building block in the synthesis of sulfonated compounds, which are valuable in pharmaceuticals and agrochemicals.

- The compound can be transformed into various derivatives through electrophilic substitution reactions, facilitating the development of new materials with tailored properties.

- Biochemical Studies :

- Dyes and Pigments :

Case Study 1: Synthesis of 3-Phenyl-L-serine Derivatives

In a study by Xu et al., this compound was utilized to synthesize 3-Phenyl-L-serine derivatives, which exhibit significant biological activity. The reaction conditions were optimized to enhance yield and purity, demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: Biotransformation by Fungal Strains

A microbial cell factory approach was explored where fungal strains were tested for their ability to transform phenolic precursors, including this compound. This study highlighted the compound's role in producing dyes through enzymatic pathways, providing insights into sustainable practices in dye production .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-formylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of both the formyl and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications. The formyl group can undergo nucleophilic addition reactions, while the sulfonic acid group can engage in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 4-formylbenzenesulfonic acid with structurally related sulfonic acids and benzaldehyde derivatives:

Physicochemical Properties

Acidity :

- Sulfonic acids (e.g., this compound) are stronger acids (pKa ~1–2) compared to carboxylic acids (e.g., 4-formylbenzoic acid, pKa ~4–5) due to the electron-withdrawing sulfonic group stabilizing the conjugate base .

- 2,5-Disulfobenzaldehyde exhibits even higher acidity (pKa <1) due to dual sulfonic groups .

- Solubility: Sodium salts (e.g., Sodium 4-formylbenzenesulfonate, CAS 13736-22-6) show enhanced water solubility (>100 mg/mL) compared to the parent acid . 4-Formylbenzoic acid has moderate solubility in polar solvents like methanol but lower solubility in water .

Biological Activity

4-Formylbenzenesulfonic acid (FBSA), also known as p-formylbenzenesulfonic acid, is an organic compound with the molecular formula and a molecular weight of 186.19 g/mol. It is classified as an arenesulfonic acid and serves as a conjugate acid of 4-formylbenzenesulfonate. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities.

- Molecular Formula :

- Molecular Weight : 186.19 g/mol

- CAS Number : 5363-54-2

- Synonyms : 4-sulfobenzaldehyde, p-formylbenzenesulphonic acid

FBSA is produced through several synthetic routes, including the oxidation of p-toluenesulfonic acid with manganese dioxide or chromium trioxide in specific conditions .

Antimicrobial Properties

Research indicates that FBSA exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents . The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic processes.

Peptide Derivatization

FBSA has been utilized for the N-terminal derivatization of peptides, enhancing their stability and facilitating mass spectrometry analysis. In a study conducted by Ozdanovac et al., it was shown that FBSA could effectively modify peptides, leading to a high yield of derivatized products (over 94%) while minimizing non-specific reactions . This property is crucial for proteomics studies where accurate peptide identification is necessary.

Case Studies

- Antimicrobial Activity : A case study evaluating the antimicrobial effects of FBSA on E. coli and Staphylococcus aureus showed that FBSA inhibited bacterial growth significantly, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Peptide Analysis : In another case study, FBSA was used in the derivatization of bovine serum albumin (BSA) and insulin peptides, which were analyzed using electrospray ionization mass spectrometry (ESI-MS). The results confirmed that FBSA-modified peptides provided clearer fragmentation patterns, aiding in the identification process .

Table: Summary of Biological Activities of this compound

Mechanistic Insights

The biological activities of FBSA can be attributed to its structural features, particularly the sulfonic acid group which enhances its solubility in aqueous environments, allowing for better interaction with biological molecules. The aldehyde group facilitates nucleophilic attacks, making it suitable for forming stable derivatives with amino acids and peptides .

Q & A

Q. What are the established synthetic routes for 4-Formylbenzenesulfonic acid, and how do reaction conditions influence yield?

this compound can be synthesized via sulfonation of benzaldehyde derivatives or selective oxidation of 4-methylbenzenesulfonic acid. Key steps include:

- Sulfonation : Direct sulfonation of benzaldehyde derivatives using fuming sulfuric acid under controlled temperatures (40–60°C) to avoid over-sulfonation. Yield optimization requires precise stoichiometric control of sulfonating agents .

- Oxidation : Catalytic oxidation of 4-methylbenzenesulfonic acid using KMnO₄ or CrO₃ in acidic media. Reaction efficiency depends on pH (optimal pH 2–3) and catalyst concentration .

Data Table :

| Method | Yield (%) | Key Parameters |

|---|---|---|

| Sulfonation | 60–75 | H₂SO₄ concentration, 20–30% excess |

| Oxidation | 45–55 | Catalyst:substrate ratio 1:10, 12h reflux |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : Characteristic peaks include a singlet for the aldehyde proton (~10.2 ppm) and deshielded aromatic protons due to electron-withdrawing sulfonic and formyl groups .

- FT-IR : Strong S=O stretching (1180–1120 cm⁻¹) and aldehyde C=O (1700–1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M-H]⁻ at m/z 199.1 (theoretical 199.04) confirms molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact (pH <2 in aqueous solutions) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from sulfonic acid vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data from HPLC vs. titration methods?

Discrepancies arise due to:

- HPLC Sensitivity : Detects trace impurities (e.g., 2-/3-formyl isomers) at <0.5% levels, which titration may miss .

- Titration Limitations : Non-specific acid-base reactions may overestimate purity if other acidic groups (e.g., residual sulfonic acid precursors) are present.

Methodological Recommendation : Cross-validate using ion chromatography (IC) with conductivity detection for anion-specific quantification .

Q. What experimental designs are suitable for studying this compound’s role in inflammatory pathways?

- In Vitro Models : Use TNBS (2,4,6-trinitrobenzenesulfonic acid)-induced colitis models in human epithelial cells, substituting TNBS with this compound to assess pro-inflammatory cytokine release (e.g., IL-8, TNF-α) .

- Dosage Optimization : Test concentrations from 0.1–10 mM, monitoring cell viability via MTT assays .

- Control Groups : Include sulfonic acid derivatives (e.g., 4-Aminobenzenesulfonic acid) to isolate the formyl group’s effect .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Evaluate electrophilicity at the formyl carbon (partial charge ~+0.45) and sulfonic group’s electron-withdrawing effect using Gaussian09 with B3LYP/6-31G(d) basis set .

- Comparative Analysis : Contrast with 4-Carboxybenzenesulfonic acid (lower electrophilicity due to resonance stabilization) to predict reaction rates .

Q. What strategies mitigate interference from this compound in mixed sulfonic acid systems during analytical quantification?

Q. How do structural modifications (e.g., alkyl chain addition) alter the physicochemical properties of this compound?

- Solubility : Adding a dodecyl chain (as in 4-Dodecylbenzenesulfonic acid) increases hydrophobicity (logP from -1.2 to +4.5), impacting micelle formation .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures shift from 220°C (pure compound) to 190°C with bulky substituents due to steric destabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.